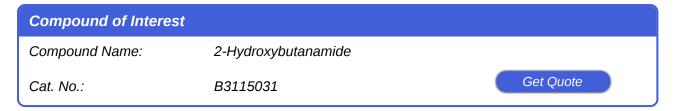


A Comparative Guide to 2-Hydroxybutanamide Derivatives and Other Matrix Metalloproteinase Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel **2-hydroxybutanamide** derivative, the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, with other established matrix metalloproteinase (MMP) inhibitors. The information is compiled to assist researchers in evaluating potential candidates for MMP-targeted therapeutic development.

Introduction to Matrix Metalloproteinases and Their Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is implicated in numerous pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases.[1] Consequently, the development of MMP inhibitors (MMPIs) has been a significant focus of pharmaceutical research.

Hydroxamate-based inhibitors are a prominent class of MMPIs, functioning by chelating the zinc ion within the MMP active site, thereby blocking its catalytic activity.[1] This guide focuses on a recently developed N-hydroxybutanamide derivative and compares its in vitro efficacy against established MMPIs such as Batimastat, Marimastat, and Ro 28-2653.



Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide and other selected MMP inhibitors against key MMPs implicated in cancer progression: MMP-2 (Gelatinase A), MMP-9 (Gelatinase B), and MMP-14 (MT1-MMP).

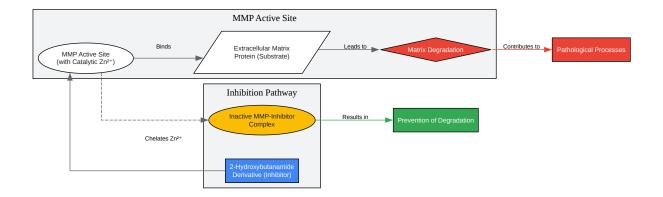
Disclaimer: The IC50 values presented below are compiled from different studies. Direct head-to-head comparative studies under identical experimental conditions were not available in the public domain. Therefore, these values should be interpreted with caution.

Inhibitor	MMP-2 IC50	MMP-9 IC50	MMP-14 IC50
lodoaniline derivative of N¹-hydroxy-N⁴- phenylbutanediamide	1-1.5 μΜ[2]	1-1.5 μΜ[2]	1-1.5 μM[2]
Batimastat	4 nM	4 nM	Not Available
Marimastat	6 nM	3 nM	9 nM
Ro 28-2653	10 nM	12 nM	10 nM

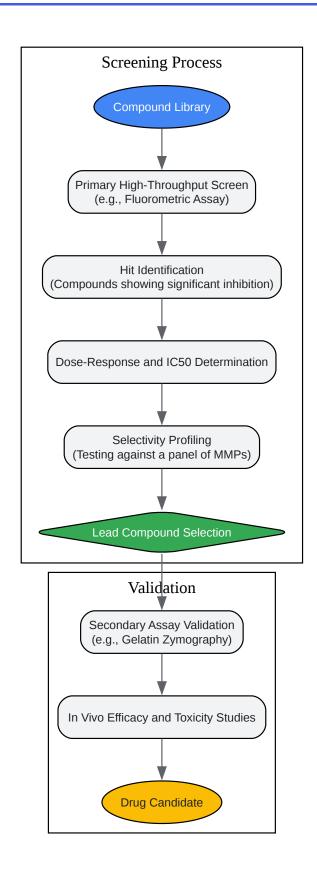
Mechanism of Action: Hydroxamate Inhibition of MMPs

Hydroxamate-based inhibitors, including the N-hydroxybutanamide derivatives, exert their inhibitory effect through a well-established mechanism. The hydroxamic acid moiety (-CONHOH) acts as a bidentate ligand, chelating the catalytic zinc ion (Zn²+) in the active site of the MMP. This interaction blocks the binding of the natural substrate and inactivates the enzyme.









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